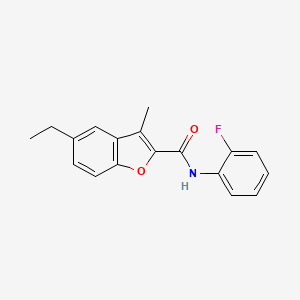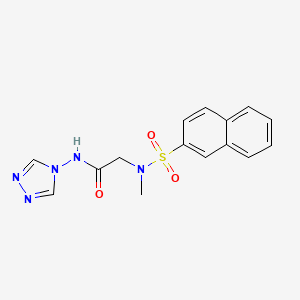![molecular formula C16H14N4O2 B5711940 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid, also known as MTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTA is a tetrazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用機序
The exact mechanism of action of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cell proliferation. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, there are also limitations to using 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in humans.
将来の方向性
There are several future directions for research on 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid. One potential area of research is the development of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the use of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid as a chemotherapeutic agent for cancer. Additionally, more research is needed to determine the safety and efficacy of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid in humans.
合成法
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid can be synthesized using a multistep process that involves the reaction of 2-methylbenzylamine with 5-bromo-2-nitrobenzoic acid to form the intermediate compound, followed by reduction of the nitro group with zinc and hydrochloric acid. The resulting amine is then reacted with sodium azide and copper (I) iodide to produce 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid.
科学的研究の応用
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
特性
IUPAC Name |
3-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-2-3-6-14(11)10-20-18-15(17-19-20)12-7-4-8-13(9-12)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQDVNXLODIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2-Methylphenyl)methyl]tetrazol-5-yl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)


![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)




![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
